Cyclopentyl (3-methylphenyl)methanol

Description

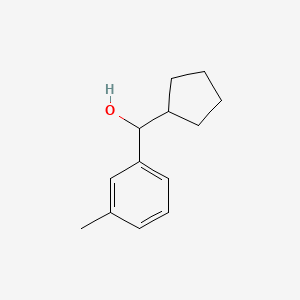

Cyclopentyl (3-methylphenyl)methanol is a tertiary alcohol characterized by a cyclopentyl group bonded to a methanol moiety that is further substituted with a 3-methylphenyl aromatic ring.

Properties

IUPAC Name |

cyclopentyl-(3-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-10-5-4-8-12(9-10)13(14)11-6-2-3-7-11/h4-5,8-9,11,13-14H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWLTBBEMAATGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C2CCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Cyclopentyl (3-methylphenyl)methanol, a compound characterized by its unique structure, has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological interactions, and implications in pharmacology, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a cyclopentyl group attached to a 3-methylphenyl moiety through a methanol functional group. Its molecular formula is , with a molecular weight of approximately 192.26 g/mol. The compound is classified under the category of alcohols and amines, which suggests potential reactivity in various biological systems.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Preliminary studies indicate that the compound may influence neurotransmitter systems, potentially affecting pathways related to mood regulation and cognitive functions. The presence of the cyclopentyl group may enhance lipophilicity, facilitating better membrane permeability and receptor binding.

Pharmacological Studies

Recent studies have investigated the compound's effects on different biological systems:

- Neurotransmitter Interaction : Research indicates that this compound may modulate neurotransmitter release, particularly dopamine and serotonin, which are crucial for mood and behavior regulation.

- Antimicrobial Activity : In vitro assays have shown that the compound exhibits antimicrobial properties against certain bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were determined to be around 50 μM, indicating moderate efficacy against resistant strains .

- Cytotoxicity : Studies on cancer cell lines such as HeLa and A549 revealed that this compound could induce apoptosis, suggesting potential as an anticancer agent. The compound demonstrated an IC50 value of approximately 30 μM in these assays .

Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy :

A study conducted by researchers at a pharmaceutical lab evaluated the efficacy of this compound against MRSA strains. The results demonstrated significant antibacterial activity, suggesting that this compound could be developed further as a therapeutic agent for treating resistant infections. -

Neuropharmacological Effects :

In a pharmacological study examining the effects of this compound on neurotransmitter systems, it was found that higher concentrations led to increased serotonin levels in vitro. This finding aligns with the hypothesis that this compound may have antidepressant-like effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds for Comparison :

- 3-Methylcyclopentanol (): A cyclopentanol derivative with a methyl group at the 3-position.

- Cyclopentyl isopropylphosphonofluoridate (): A cyclopentyl ester with a phosphonofluoridate group.

- 5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol (): A fragrance compound with a branched cyclopentenyl group.

Substituent Impact :

- Electronic Effects: The aromatic ring in the target compound may enhance stability via resonance effects, contrasting with aliphatic derivatives like 3-Methylcyclopentanol, where inductive effects dominate.

Table 1: Thermodynamic Properties of Related Compounds

Reactivity and Bond Dissociation Energies

Radical Stability : highlights bond dissociation energies (BDEs) for cyclopentyl radicals. For example:

Table 2: Bond Dissociation Energies (BDEs) of Cyclopentyl Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.